molecular formula C6H3BrClNO3 B2486625 5-Bromo-3-chloro-6-hydroxypicolinic acid CAS No. 1820612-66-5

5-Bromo-3-chloro-6-hydroxypicolinic acid

Cat. No.: B2486625
CAS No.: 1820612-66-5
M. Wt: 252.45
InChI Key: FFKDHGARKXZDSN-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-6-hydroxypicolinic acid (BCHP) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of picolinic acid, which is a naturally occurring compound found in plants and animals. BCHP has been synthesized through various methods and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Applications in Photodegradation and Photolysis

Photodegradation and Heterolytic Photolysis 5-Bromo-3-chloro-6-hydroxypicolinic acid is implicated in studies exploring the photodegradation pathways of similar compounds. For instance, research on 6-chloro and 6-bromopicolinic acids revealed that under specific conditions, these compounds undergo photodegradation leading to products like 6-hydroxypicolinic acid, and the process varies depending on the solvent mixtures used. The study provided insights into the heterolytic and homolytic photodehalogenation mechanisms, emphasizing the role of the solvent environment and the excited states of the molecules in these processes (Rollet, Richard & Pilichowski, 2006).

Applications in Organic Synthesis

Synthesis of Pyrrolo[2,3-d]pyrimidines this compound is structurally related to compounds used in the synthesis of complex organic molecules. Research demonstrates the use of 5-bromopyrimidin-4-amines, bearing resemblance to this compound, in the efficient synthesis of pyrrolo[2,3-d]pyrimidines, highlighting its potential role in the synthesis of pharmacologically relevant structures (Jiang, Sun, Jiang & Ma, 2015).

Applications in Photochemical Reactions

Spiropyrans and Spirooxazines Compounds structurally related to this compound are used in the formation of photochromic spiro[indoline-2,2'-2H- pyrano[3,2-h]quinolines], which are of interest due to their photo-induced isomerization properties. Such research underlines the compound's potential utility in the study and development of photo-responsive materials (Voloshin, Chernyshev, Bezuglyi, Metelitsa, Voloshina & Minkin, 2008).

Applications in Computational Chemistry and Complexation Studies

Study of Proton-related Phenomena and Chelation Behavior this compound is similar to hydroxypicolinic acids, which have been studied extensively for their proton-related reactions and chelation behavior with metals. Computational and experimental studies on these compounds provide valuable information on the kinetics, thermodynamics, and molecular mechanisms of their interactions, thereby indicating the broader implications of this compound in such fields (Yasarawan, Thipyapong & Ruangpornvisuti, 2016).

Mechanism of Action

Target of Action

It’s known that picolinic acid derivatives have been used as organic ligands to form metal-organic complexes .

Mode of Action

The exact mode of action of 5-Bromo-3-chloro-6-hydroxypicolinic acid is not well-documented. As a derivative of picolinic acid, it may share some of the properties of its parent compound. Picolinic acid derivatives have been known to act as chelating agents, forming complexes with various metal ions

Biochemical Pathways

Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway , suggesting that derivatives of picolinic acid might also be involved in this pathway.

Result of Action

The molecular and cellular effects of this compound’s action are not clearly defined in the available literature. As a derivative of picolinic acid, it may share some of the properties of its parent compound. Picolinic acid has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . .

Action Environment

It’s known that the compound is a white to tan crystalline solid and it’s recommended to be stored under nitrogen at 4°C These suggest that the compound’s stability and efficacy might be affected by factors such as temperature, light, and humidity

Biochemical Analysis

Biochemical Properties

5-Bromo-3-chloro-6-hydroxypicolinic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound is known to bind to metal ions, forming complexes that can influence enzyme activity. For instance, it can chelate with zinc ions, potentially affecting the function of zinc-dependent enzymes. Additionally, this compound can interact with proteins involved in oxidative stress responses, modulating their activity and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. By modulating the activity of key signaling proteins, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, this compound can upregulate the expression of antioxidant genes, enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding often involves coordination with metal ions, which can stabilize the enzyme-substrate complex or alter the enzyme’s conformation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The stability and effects of this compound can vary over time in laboratory settings. This compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and enzyme activity being maintained over extended periods. This stability makes it a reliable tool for long-term biochemical studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. At low doses, it can enhance cellular antioxidant defenses and improve metabolic function. At higher doses, it may exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. These adverse effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to metal ion homeostasis and oxidative stress responses. It can influence the activity of enzymes involved in these pathways, such as superoxide dismutase and catalase, by modulating their metal ion cofactors. This interaction can lead to changes in metabolic flux and the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s ability to chelate metal ions also influences its localization, as it can be directed to areas with high metal ion concentrations, such as mitochondria and the nucleus .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the mitochondria, where it can influence mitochondrial function and oxidative stress responses. Additionally, it can localize to the nucleus, where it may interact with transcription factors and other regulatory proteins to modulate gene expression. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments .

Properties

IUPAC Name

5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO3/c7-2-1-3(8)4(6(11)12)9-5(2)10/h1H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKDHGARKXZDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1Cl)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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